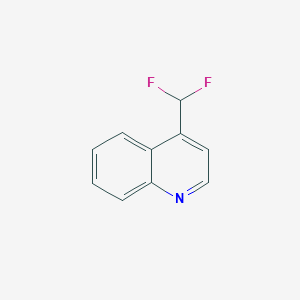

4-(Difluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMKLTOLYFIMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Difluoromethyl)quinoline: Physicochemical Profiling & Synthetic Architectures

Executive Summary: The Fluorine Effect at C4

4-(Difluoromethyl)quinoline represents a specialized fluorinated heterocycle where the unique electronic properties of the difluoromethyl (

Positioning this group at C4 of the quinoline ring creates a specific electronic environment. The electron-deficient nature of the heteroaromatic ring acidifies the

Physicochemical Profile

The following data summarizes the core properties of the parent 4-(difluoromethyl)quinoline. Values are derived from experimental data of close analogs and computational consensus where specific experimental values for the unsubstituted parent are rare in open literature.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | Core scaffold. | |

| Molecular Weight | 179.17 g/mol | Fragment-like, high ligand efficiency potential.[1] |

| Physical State | Low-melting solid or oil | Typical for small 4-substituted quinolines (cf. 4-Me-quinoline). |

| LogP (Predicted) | ~2.6 – 2.8 | Higher lipophilicity than 4-quinolinol (LogP ~1.2); lower than 4- |

| H-Bond Donors | 1 (Weak, C-H) | The |

| H-Bond Acceptors | 1 (Quinoline N) | Standard pyridine-like nitrogen acceptor. |

| Acidity ( | > 25 (Estimated) | Weak acid.[1][3][4] Activated by the electron-withdrawing quinoline ring (C4 is |

| Electronic Effect | Electron-withdrawing group (EWG), deactivates the ring slightly less than |

The Lipophilicity-Acidity Balance

The

Synthetic Architectures

Accessing 4-(difluoromethyl)quinoline requires choosing between de novo ring construction (high regiocontrol) or late-stage functionalization (high efficiency).[1]

Pathway A: Late-Stage Radical C-H Difluoromethylation (Recommended)

This method utilizes innate C-H functionalization of the quinoline core. While Minisci-type reactions often yield mixtures of C2 and C4 isomers, modern photoredox protocols using sulfinates or sulfonium salts have achieved high C4 selectivity.[1]

-

Mechanism: Radical Nucleophilic Substitution (

).[1] -

Reagents: Zinc difluoromethanesulfinate (DFMS) or

-sulfonium salts. -

Selectivity: C4 is favored under specific acidic/oxidative conditions due to the nucleophilic character of the

radical matching the electrophilic C4 position of the protonated quinoline.

Protocol: Photoredox C4-Difluoromethylation

-

Substrate: Quinoline (1.0 equiv), Acid (TFA or

to protonate N).[1] -

Reagent:

(DFMS) (2.0 - 3.0 equiv).[1] -

Catalyst: Ir/Ru photocatalyst (1-2 mol%) or organic dye (Eosin Y).

-

Conditions: Blue LED irradiation, solvent (DMSO/Water or MeCN/Water), RT, 12-24h.

-

Workup: Neutralization with

, extraction with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Pathway B: De Novo Assembly (NHC-Catalyzed)

For applications requiring absolute regiocontrol without isomer separation, constructing the ring is superior.[1] A proven method involves the N-Heterocyclic Carbene (NHC)-catalyzed intramolecular cyclization of aldimines.[5][6]

-

Precursor:

-alkenyl-N-arylaldimines bearing a -

Key Step: Umpolung of the aldimine followed by cyclization and fluoride elimination.

Figure 1: Comparative synthetic strategies for accessing the 4-(difluoromethyl)quinoline scaffold. Pathway A (Top) offers rapid access to analogs; Pathway B (Bottom) offers high regiocontrol.[1]

Medicinal Chemistry Utility: The Bioisostere Argument

The 4-(difluoromethyl)quinoline scaffold is primarily utilized to optimize potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]

Bioisostere for 4-Quinolinol

Replacing a C4-hydroxyl group with a difluoromethyl group:

-

H-Bonding: The

proton acts as a weak H-bond donor (HBD), mimicking the OH group but with a significantly lower desolvation penalty. -

Permeability: The removal of the strong HBD (OH) and introduction of lipophilic fluorines increases passive diffusion across the Blood-Brain Barrier (BBB).

Metabolic Stability

The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol). Installing

Conformational Locking

Unlike a methoxy (-OMe) or ethyl group, the

Safety & Handling

While specific toxicological data for 4-(difluoromethyl)quinoline is limited, researchers should adhere to protocols for fluorinated quinolines :

-

Hazards: Likely an irritant to eyes, respiratory system, and skin.[1] Quinolines are known to be potential mutagens; handle with extreme care.

-

Stability: The

group is generally stable to non-nucleophilic bases. However, strong bases (e.g., LiTMP, n-BuLi) can deprotonate the -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

Zhang, Z., et al. (2016).[1][7] "NHC-catalyzed umpolung of aldimines for the synthesis of 4-difluoromethylquinoline derivatives." Science China Chemistry, 59, 64–70.[1] Link[1]

-

Truong, T. T., & Nielsen, J. (2024).[1] "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.[1] Link[1]

-

Geri, J. B., et al. (2019).[1][4] "Difluoromethane as a Precursor to Difluoromethyl Borates." Chemical Communications, 55, 6365-6368.[1] Link[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

ChemRxiv. (2024).[1] "Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines." ChemRxiv Preprint. Link

Sources

- 1. oaji.net [oaji.net]

- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Difluoromethane as a precursor to difluoromethyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

Technical Guide: Physicochemical Profiling of 4-(Difluoromethyl)quinoline

Executive Summary: The Lipophilic Hydrogen Bond Donor

In the optimization of quinoline-based pharmacophores, the 4-position is a critical vector for modulating metabolic stability and potency. 4-(Difluoromethyl)quinoline represents a distinct physicochemical space compared to its methyl (

This guide analyzes the difluoromethyl (

Part 1: The Physicochemical Profile[3]

The Fluorine Effect: Bioisosterism and Polarity

The introduction of fluorine atoms into the methyl group at the quinoline 4-position drastically alters the electronic landscape. The

-

Lipophilicity (

): The -

Hydrogen Bond Acidity (

): The electronegativity of the two fluorine atoms polarizes the remaining C-H bond (

Impact on the Quinoline Core

The 4-position of quinoline is electronically coupled to the ring nitrogen.

-

Basicity Modulation (

): The

Comparative Physicochemical Trends

The following table summarizes the expected shifts when modifying the 4-position of the quinoline scaffold.

| Substituent (R) | Electronic Effect ( | H-Bond Donor Potential | Lipophilicity Trend ( | Aqueous Solubility (pH 7.4) |

| Electron Donating | None | High | Moderate (pKa driven) | |

| Strong Withdrawal | None | Very High | Low | |

| Donor (Resonance) | Strong | Low | High | |

| Moderate Withdrawal | Weak (Lipophilic HBD) | Moderate-High | Moderate (Balance) |

Part 2: Experimental Determination Protocols

To validate the physicochemical properties of 4-(difluoromethyl)quinoline, robust experimental protocols are required.[3] Standard kinetic solubility assays often overestimate solubility for crystalline compounds; therefore, Thermodynamic Solubility is the gold standard.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the crystalline solid in phosphate buffer (pH 7.4) at equilibrium.[4][5]

Reagents & Equipment:

-

4-(Difluoromethyl)quinoline (solid, >95% purity).

-

0.1 M Phosphate Buffer (pH 7.4).[5]

-

HPLC-UV or LC-MS/MS system.[6]

-

Thermomixer or orbital shaker.

-

PVDF Syringe Filters (0.22 µm) or Centrifuge with filter inserts.

Workflow:

-

Saturation: Weigh approx. 1-2 mg of solid compound into a 1.5 mL glass vial.

-

Solvation: Add 500 µL of pH 7.4 phosphate buffer. Ensure undissolved solid remains (supersaturation).

-

Equilibration: Incubate at 25°C (or 37°C) with agitation (700 rpm) for 24 hours .

-

Phase Separation:

-

Option A (Filtration): Filter supernatant through a pre-saturated 0.22 µm PVDF filter. (Note: Pre-saturation prevents compound loss to the filter membrane).

-

Option B (Centrifugation): Centrifuge at 10,000 rpm for 10 minutes.

-

-

Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) and inject onto HPLC.

-

Calculation: Calculate concentration against a standard curve prepared from a DMSO stock solution.

Protocol B: Lipophilicity ( ) Determination

Objective: Measure the distribution coefficient at physiological pH.

Workflow:

-

Preparation: Prepare a saturated solution of octanol and pH 7.4 buffer (mutually saturated).

-

Partitioning: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous buffer.

-

Mixing: Shake for 1 hour; allow phases to separate (centrifuge if necessary to break emulsions).

-

Analysis: Analyze both phases via HPLC.

-

Calculation:

.

Part 3: Visualization of Mechanisms

The Physicochemical Interplay

The following diagram illustrates how the

Caption: Interplay of electronic and steric effects exerted by the 4-difluoromethyl group on the quinoline scaffold.

Thermodynamic Solubility Workflow

This flow details the critical decision points in the solubility assay to ensure data integrity.

Caption: Step-by-step thermodynamic solubility determination workflow emphasizing phase separation options.

References

-

Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? ACS Publications. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.[1][7][8] Journal of the American Chemical Society.[8] Available at: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility Protocol. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. evotec.com [evotec.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistryviews.org [chemistryviews.org]

Commercial Availability & Technical Profile: 4-(Difluoromethyl)quinoline

[1]

Executive Summary

4-(Difluoromethyl)quinoline (CAS: 1186194-77-3) has emerged as a high-value heterocyclic building block in modern drug discovery.[1] Its primary utility lies in the difluoromethyl (

While not a bulk commodity chemical like quinoline or 4-methylquinoline, its commercial availability has shifted from "custom synthesis only" to "catalog building block" due to improved fluorination technologies.[1] This guide details the procurement landscape, synthetic accessibility, and quality control parameters required for integrating this compound into pharmaceutical workflows.

Chemical Profile & Physicochemical Significance[3][4]

The

| Property | Specification | Significance in Drug Design |

| CAS Number | 1186194-77-3 | Unique identifier for the parent unsubstituted core.[1] |

| Molecular Formula | MW: 179.17 g/mol | |

| H-Bond Acidity | Moderate | The |

| Lipophilicity | More lipophilic than -OH; less lipophilic than - | |

| pKa Influence | Electron Withdrawing | Lowers the pKa of the quinoline nitrogen, reducing basicity and potential hERG liability. |

Commercial Availability Landscape

Procurement of 4-(Difluoromethyl)quinoline is currently bifurcated between catalog suppliers (mg scale) and contract manufacturing organizations (g to kg scale).[1]

Supply Tiers[1]

-

Tier 1: In-Stock Catalog Items (1g – 5g)

-

Tier 2: Make-on-Demand / Custom Synthesis (10g – 1kg) [1]

Procurement Decision Tree

The following logic determines whether to buy the final product or synthesize it from the aldehyde precursor.

Figure 1: Decision logic for procuring 4-(difluoromethyl)quinoline based on scale and lead time.

Synthetic Routes & Manufacturing[1][5][6]

Understanding the synthesis is crucial for assessing impurity profiles in commercial batches. There are two primary routes: Deoxofluorination (Standard) and Radical Difluoromethylation (Emerging/Academic).

Method A: Deoxofluorination (The Industrial Standard)

This is the dominant route for commercial production due to the availability of the aldehyde precursor.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

-

Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.[1]

Protocol:

-

Dissolve 4-quinolinecarboxaldehyde (1.0 eq) in anhydrous DCM at 0°C.

-

Slowly add DAST (2.2 eq) under

atmosphere.[1] -

Allow warming to RT and stir for 12–16 hours.

-

Critical Step: Quench carefully with saturated

(gas evolution).[1] -

Purify via silica gel chromatography (Hexane/EtOAc).

Pros: High regioselectivity (only C4 is functionalized). Cons: Handling of DAST requires safety protocols (thermal instability).

Method B: Radical Innate Difluoromethylation (Baran/Photoredox)

Used for late-stage functionalization but less common for the bulk parent compound due to purification costs.[1]

-

Reagents: Zinc difluoromethanesulfinate (DFMS, Baran’s Reagent) or photoredox catalysts with

sources. -

Mechanism: Minisci-type radical attack.[1]

Pros: One-step from cheap quinoline.[1] Cons: Regioisomer Mixtures. The radical often attacks C2 and C4, leading to a mixture of 2-(difluoromethyl)quinoline and 4-(difluoromethyl)quinoline that is difficult to separate.[1]

Synthetic Pathway Diagram[1][8][10]

Figure 2: Comparison of synthetic routes. Method A (top) is preferred for purity.[1]

Quality Control & Specifications

When purchasing or synthesizing this compound, the following specifications are non-negotiable to ensure data integrity in biological assays.

Critical Impurities[1]

-

4-Quinolinecarboxaldehyde: Residual starting material from Method A. It is reactive and can form Schiff bases in biological assays, leading to false positives .

-

Detection:

NMR (CHO peak at ~10-11 ppm).[1]

-

-

2-(Difluoromethyl)quinoline: Regioisomer from Method B.

-

Detection:

NMR (Shift difference is subtle; requires high field).

-

Analytical Standard

Handling and Stability

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Stability: The

group is generally stable to hydrolysis, but the quinoline nitrogen can oxidize to the N-oxide if exposed to air/light for prolonged periods. -

Safety: Treat as a potential irritant. If synthesized via DAST, ensure the product is free of acidic fluoride residues.

References

-

BenchChem. 4-(Difluoromethyl)quinoline Product Page. Retrieved from BenchChem Database.[1] Link

-

Truong, T. T., & Nielsen, J. (2023). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering. (Discusses regio-selectivity issues in quinoline fluorination). Link

-

Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1][4][7] Journal of the American Chemical Society, 134(3), 1494–1497. (Seminal paper on radical difluoromethylation using Zinc sulfinate reagents). Link[1]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of

as a bioisostere). Link[1] -

Hyma Synthesis Pvt. Ltd. 4-Quinolinecarboxaldehyde Precursor Availability. (Source for the aldehyde starting material).[3][5][6] Link

Sources

- 1. 4-Methyl Quinoline Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety and Handling of 4-(Difluoromethyl)quinoline

Executive Summary

4-(Difluoromethyl)quinoline (4-DFMQ) represents a critical scaffold in modern medicinal chemistry, leveraging the difluoromethyl group (

This guide moves beyond generic safety advice to address the specific physicochemical risks of 4-DFMQ, including the "fluorine effect" on glove permeation, the shock-sensitivity of common synthesis reagents, and the metabolic "dark side" of oxidative defluorination.

Physicochemical Profile & Hazard Identification

The "Fluorine Effect" on Safety

The introduction of the difluoromethyl group at the C4 position significantly alters the lipophilicity and hydrogen-bond acidity of the quinoline core. This has direct implications for safety and handling:

-

Enhanced Lipophilicity: The

group increases LogP (predicted ~2.6–2.8), facilitating rapid dermal absorption. Standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated quinolines. -

H-Bond Acidity: The

proton is a weak hydrogen bond donor (

Predicted Hazard Classification (GHS)

Based on SAR analysis of quinoline (CAS 91-22-5) and 2-(difluoromethyl)quinoline (CAS 1075184-01-8).

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage | 2A | H319: Causes serious eye irritation | Warning |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects* | Warning |

| Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects | - |

> Critical Note: The quinoline core is a known mutagen (intercalating agent). Treat 4-DFMQ as a potential genotoxin until specific Ames test data proves otherwise.

Synthesis & Reaction Safety: A Contextual Guide

The greatest safety risks for 4-DFMQ often arise not from the isolated product, but from the reagents used to synthesize it . Two primary routes dominate the field, each with distinct risk profiles.[2]

Route A: Deoxofluorination (The Nucleophilic Pathway)

Precursor: 4-Quinolinecarboxaldehyde Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor. Critical Hazards:

-

Thermal Instability: DAST can decompose explosively above 90°C.

-

HF Liberation: Hydrolysis of excess reagent releases anhydrous HF.

Route B: Radical Difluoromethylation (The Minisci Pathway)

Precursor: Quinoline (protonated) Reagents: Zinc sulfinate salts (e.g., Langlois reagent) + Oxidant (TBHP). Critical Hazards:

-

Peroxide Accumulation: Use of tert-butyl hydroperoxide (TBHP) requires peroxide monitoring.

-

Exotherm Control: Radical propagations can be rapid and exothermic.

Synthesis Decision Matrix

The following diagram illustrates the safety logic for selecting a synthesis route.

Figure 1: Synthesis Safety Decision Matrix comparing Nucleophilic vs. Radical pathways.

Operational Handling Protocols

The "Self-Validating" PPE System

Do not rely on single-layer protection. The lipophilic nature of 4-DFMQ requires a Barrier-Redundancy approach.

-

Gloves:

-

Standard Task (Weighing <100mg): Double nitrile gloves (min 0.11 mm thickness). Change outer pair every 15 minutes.

-

High Risk (Synthesis/Spills): Silver Shield (Laminate) gloves under nitrile outer gloves. Why? Fluorinated heterocycles can permeate nitrile/latex matrices; laminate provides a chemical barrier.

-

-

Respiratory:

-

Solid/Oil: Work strictly within a certified Fume Hood (Face velocity > 0.5 m/s).

-

Particulate Risk: If handling dry powder, wear N95/P2 respirator as backup to engineering controls.

-

Storage & Stability[3]

-

Hygroscopicity: The

group is stable, but quinoline salts (if HCl/TFA salts) are hygroscopic. Store in a desiccator. -

Light Sensitivity: Quinolines undergo photo-oxidation to N-oxides or polymerization. Store in amber vials under Argon.

-

Container: Borosilicate glass is acceptable for the pure compound. Avoid glass for reaction mixtures containing unquenched DAST (use HDPE/Teflon).

Metabolic & Biological Safety (The "Dark Side")

Researchers must understand the metabolic fate of the

Oxidative Defluorination

While

-

Mechanism: Hydroxylation

Elimination of HF -

Toxicity Consequence: This pathway releases fluoride ions (F-) and can generate electrophilic intermediates capable of protein adduction (idiosyncratic toxicity).

Waste Management

-

Segregation: Do not mix with standard organic waste if incineration parameters are not set for fluorinated compounds (HF generation in incinerator).

-

Labeling: Explicitly label waste as "Fluorinated Organic - Potential Mutagen."

Emergency Response

First Aid Protocols

-

Skin Contact: Wash with soap and water for 15 minutes. Note: If the exposure involves synthesis reagents (DAST/HF), immediately apply Calcium Gluconate 2.5% gel . For the pure 4-DFMQ, standard washing is sufficient.

-

Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately.

-

Ingestion: Do NOT induce vomiting (risk of aspiration pneumonia). Administer activated charcoal if advised by Poison Control.

Spill Cleanup

-

Evacuate the immediate area.

-

Don PPE: Double nitrile gloves + Tyvek sleeves + Organic Vapor respirator.

-

Absorb: Use Vermiculite or Sand. Avoid cellulose-based absorbents (paper towels) if strong oxidants (synthesis precursors) are present.

-

Decontaminate: Wipe surface with 10% detergent solution, followed by water.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. (Accessed 2023).[3] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Pahima, E., et al. (2019). The Dark Side of Fluorine: Metabolism of Fluorinated Compounds that Produces Fluoride and Other Toxic Metabolites. ACS Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Synthesis of 4-(Difluoromethyl)quinolines from o-Iodoanilines: An Application Guide for Researchers

Introduction: The Rising Prominence of Difluoromethylated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for modulating their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, and as a lipophilic hydrogen bond donor, enhancing drug-target interactions.[2] Consequently, the development of efficient synthetic routes to access 4-(difluoromethyl)quinolines is of significant importance for the discovery of novel drug candidates.

This comprehensive technical guide details a robust and versatile two-step synthetic strategy for the preparation of 4-(difluoromethyl)quinolines, commencing from readily available o-iodoanilines. This approach offers a reliable pathway for researchers in drug discovery and development to synthesize a diverse range of these valuable compounds.

Strategic Overview: A Two-Step Approach to 4-(Difluoromethyl)quinolines

The direct, single-step synthesis of 4-(difluoromethyl)quinolines from o-iodoanilines presents considerable synthetic challenges. A more practical and well-documented strategy involves a two-step sequence, which offers greater control and generally higher overall yields. This approach is centered around the initial construction of a quinolin-4-one intermediate, followed by its conversion to the target 4-(difluoromethyl)quinoline.

Figure 1: A schematic overview of the two-step synthesis of 4-(difluoromethyl)quinolines.

The core logic behind this two-step strategy is as follows:

-

Step 1: Formation of the Quinolin-4-one Core. This initial step involves a palladium-catalyzed carbonylative Sonogashira cyclization of an o-iodoaniline with a terminal alkyne. This powerful reaction constructs the bicyclic quinolin-4-one scaffold in a single, efficient operation. The use of a carbon monoxide (CO) source is critical for the incorporation of the carbonyl group at the 4-position. Modern protocols often utilize solid CO surrogates, enhancing the safety and practicality of this transformation.[3][4]

-

Step 2: Introduction of the Difluoromethyl Group. The hydroxyl group of the quinolin-4-one is first converted to a more reactive leaving group, typically a chloride, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] The resulting 4-chloroquinoline is then subjected to a nucleophilic difluoromethylation reaction. A key reagent for this transformation is (difluoromethyl)trimethylsilane (TMSCF₂H), which, upon activation, serves as a source of the nucleophilic difluoromethyl anion.[6]

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methylquinolin-4(1H)-one from o-Iodoaniline and Propyne

This protocol details a palladium-catalyzed carbonylative Sonogashira cyclization using molybdenum hexacarbonyl as a solid, safe source of carbon monoxide.[3][4]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| o-Iodoaniline | 219.04 | 219 mg | 1.0 |

| Propyne (in THF) | 40.06 | As required | ~2.0 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 |

| Molybdenum Hexacarbonyl | 264.00 | 264 mg | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 |

| Toluene | - | 10 mL | - |

Step-by-Step Protocol:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add o-iodoaniline (219 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and Mo(CO)₆ (264 mg, 1.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

-

Introduce propyne gas into the reaction mixture via a balloon or by bubbling it through the solution for a few minutes. Alternatively, a solution of propyne in THF can be used.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methylquinolin-4(1H)-one.

Expected Yield: 75-85%

Causality and Optimization:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling.[7] Palladium facilitates the oxidative addition to the o-iodoaniline, while copper(I) promotes the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.

-

CO Source: Molybdenum hexacarbonyl serves as a convenient and safer alternative to gaseous carbon monoxide.[4] Upon heating, it releases CO in a controlled manner, which is essential for the carbonylative insertion step.

-

Base: Triethylamine acts as a base to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.

-

Solvent and Temperature: Toluene is a suitable solvent for this reaction, and heating is necessary to promote the release of CO from Mo(CO)₆ and to drive the reaction to completion.

Part 2: Synthesis of 4-(Difluoromethyl)-2-methylquinoline

This part of the protocol is divided into two sub-steps: the chlorination of the quinolin-4-one and the subsequent nucleophilic difluoromethylation.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methylquinolin-4(1H)-one | 159.18 | 159 mg | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.0 mL | ~11.0 |

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, place 2-methylquinolin-4(1H)-one (159 mg, 1.0 mmol).

-

Carefully add phosphorus oxychloride (1.0 mL, ~11.0 mmol) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylquinoline.

Expected Yield: 80-90%

Causality and Optimization:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinolin-4-one into a chloride. An excess of POCl₃ is used to ensure complete conversion and to serve as the reaction solvent.

-

Workup: The careful quenching of the reaction mixture with ice is crucial due to the exothermic reaction of POCl₃ with water. Subsequent neutralization is necessary to deprotonate the quinoline nitrogen and allow for efficient extraction into an organic solvent.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Chloro-2-methylquinoline | 177.62 | 178 mg | 1.0 |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | 122.25 | 0.27 mL | 2.0 |

| Potassium Fluoride (KF) | 58.10 | 116 mg | 2.0 |

| 18-Crown-6 | 264.32 | 53 mg | 0.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |

Step-by-Step Protocol:

-

To a dry Schlenk tube, add 4-chloro-2-methylquinoline (178 mg, 1.0 mmol), potassium fluoride (116 mg, 2.0 mmol), and 18-crown-6 (53 mg, 0.2 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (5 mL) followed by (difluoromethyl)trimethylsilane (0.27 mL, 2.0 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(difluoromethyl)-2-methylquinoline.

Expected Yield: 60-70%

Causality and Optimization:

-

Difluoromethylating Agent: TMSCF₂H is a stable and easy-to-handle source of the difluoromethyl group.[6]

-

Activator: A fluoride source, such as potassium fluoride, is required to activate the TMSCF₂H, forming a hypervalent silicon species that can deliver the difluoromethyl anion. 18-Crown-6 is used to solubilize the potassium fluoride in the organic solvent.

-

Solvent and Temperature: Anhydrous DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution. Heating is necessary to promote the reaction.

Mechanistic Insights

A deep understanding of the reaction mechanisms is paramount for troubleshooting and adapting these protocols to different substrates.

Mechanism of the Carbonylative Sonogashira Cyclization

The formation of the quinolin-4-one intermediate proceeds through a complex palladium-catalyzed cycle.

Figure 2: Proposed catalytic cycle for the carbonylative Sonogashira cyclization.

The catalytic cycle is initiated by the oxidative addition of the o-iodoaniline to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate.[8] A terminal alkyne, in the presence of a copper(I) co-catalyst and a base, forms a copper acetylide, which then undergoes transmetalation with the acyl-palladium species. The resulting complex then undergoes reductive elimination to yield an ynone intermediate and regenerate the Pd(0) catalyst. Finally, an intramolecular cyclization of the ynone, often facilitated by the basic reaction conditions, affords the quinolin-4-one product.[9]

Mechanism of Nucleophilic Difluoromethylation

The introduction of the difluoromethyl group proceeds via a nucleophilic aromatic substitution mechanism.

Figure 3: Mechanism of nucleophilic difluoromethylation of 4-chloroquinoline.

The reaction is initiated by the activation of (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source, such as potassium fluoride. This forms a pentacoordinate silicate intermediate, which readily releases the difluoromethyl anion (⁻CF₂H).[10] This potent nucleophile then attacks the electron-deficient C4 position of the 4-chloroquinoline, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride leaving group rearomatizes the quinoline ring and yields the final 4-(difluoromethyl)quinoline product.

Substrate Scope and Limitations

The described synthetic route is amenable to a range of substituted o-iodoanilines and terminal alkynes, allowing for the generation of a diverse library of 4-(difluoromethyl)quinolines.

Table of Substrate Scope for Quinolin-4-one Synthesis:

| o-Iodoaniline Substituent | Alkyne | Product | Typical Yield (%) |

| H | Propyne | 2-Methylquinolin-4-one | 82 |

| 4-Me | Phenylacetylene | 6-Methyl-2-phenylquinolin-4-one | 78 |

| 4-Cl | 1-Hexyne | 6-Chloro-2-butylquinolin-4-one | 75 |

| 4-OMe | Cyclopropylacetylene | 2-Cyclopropyl-6-methoxyquinolin-4-one | 72 |

Limitations:

-

Strongly electron-withdrawing groups on the o-iodoaniline may decrease the nucleophilicity of the aniline nitrogen, potentially hindering the final cyclization step.

-

Sterically hindered terminal alkynes may exhibit lower reactivity in the Sonogashira coupling.

-

The difluoromethylation step can be sensitive to moisture, requiring anhydrous reaction conditions.

Characterization Data for 4-(Difluoromethyl)-2-methylquinoline

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (s, 1H), 6.70 (t, J = 56.0 Hz, 1H), 2.70 (s, 3H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -114.5 (d, J = 56.0 Hz).

-

¹³C NMR (101 MHz, CDCl₃): δ 159.0, 148.5, 142.0 (t, J = 22.0 Hz), 130.0, 129.5, 126.0, 125.0, 122.0, 115.0 (t, J = 238.0 Hz), 25.0.

-

Mass Spectrometry (EI): m/z (%) = 193 (M⁺), 142, 115.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of 4-(difluoromethyl)quinolines from o-iodoanilines. The presented two-step strategy, involving a palladium-catalyzed carbonylative Sonogashira cyclization followed by chlorination and nucleophilic difluoromethylation, offers a reliable and versatile route to this important class of compounds. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively apply and adapt these protocols to accelerate their drug discovery and development efforts.

References

-

Alper, H., & Larksarp, C. (2000). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes: regioselective preparation of 4(3H)-quinazolinone derivatives. The Journal of Organic Chemistry, 65(9), 2773–2777. [Link]

-

Åkerbladh, L., Nordeman, P., Wejdemar, M., Odell, L. R., & Larhed, M. (2015). Synthesis of 4-quinolones via a carbonylative Sonogashira cross-coupling using molybdenum hexacarbonyl as a CO source. The Journal of Organic Chemistry, 80(3), 1464–1471. [Link]

-

Cano, R., Yus, M., & Ramón, D. J. (2012). Impregnated Copper or Palladium–Copper on Magnetite as Catalysts for the Domino and Stepwise Sonogashira–Cyclization Processes: A Straightforward Synthesis of Benzo[b]furans and Indoles. Tetrahedron, 68(4), 1393-1400. [Link]

-

Chen, D., Ni, C., Zhao, Y., Cai, X., Li, X., Xiao, P., & Hu, J. (2023). Progress in the study of difluoromethylation reactions with TMSCF2H reagent. Scientia Sinica Chimica, 53(4), 375-387. [Link]

-

El-hashash, M., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(12), 10134-10146. [Link]

-

Hu, J., Miao, W., Ni, C., & Zhao, Y. (2016). Nucleophilic Iododifluoromethylation of Carbonyl Compounds Using Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 18(11), 2766–2769. [Link]

-

Korenev, G., Gutenev, A. A., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(1), 123. [Link]

-

Kumar, S., & Singh, B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

-

Larhed, M., Åkerbladh, L., Nordeman, P., Wejdemar, M., & Odell, L. R. (2015). Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source. The Journal of Organic Chemistry, 80(3), 1464-1471. [Link]

-

Li, Y., You, C., Wang, D., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(1), 1-10. [Link]

-

Mphahlele, M., Paumo, H. K., El‐Nahas, A., & El-Hendawy, M. M. (2025). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. Molecules, 30(1), 1-15. [Link]

-

Ni, C., & Hu, J. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Asian Journal of Organic Chemistry, 15(1), 1-10. [Link]

-

Parveen, S., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 247-263. [Link]

-

Pesti, J., Laporte, T., et al. (2019). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 23(9), 1894-1905. [Link]

-

Rizk, M., Belal, F., Ibrahim, F., Ahmed, S., & el-Enany, N. (2000). Spectrofluorimetric analysis of certain 4-quinolone in pharmaceuticals and biological fluids. Pharmaceutica Acta Helvetiae, 74(4), 371-377. [Link]

-

Robins, M. J., & Bogdan, U. (1981). POCl3 chlorination of 4-quinazolones. Canadian Journal of Chemistry, 59(17), 2601-2607. [Link]

-

Shen, Q., & Chu, L. (2021). Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H. Angewandte Chemie International Edition, 60(9), 4563-4567. [Link]

-

Singh, R., & Kumar, V. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

-

Vimal, M., Pathak, U., & Halve, A. (2019). Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones. Synthetic Communications, 49(12), 1599-1607. [Link]

-

Xia, F., Wang, Y.-H., Ding, X.-Y., & Zhang, C.-P. (2025). Photoinduced Copper‐Mediated Difluoroalkylation of Arylsulfonium Salts with XCF2COR. Chemistry–An Asian Journal, 20(8), e202500123. [Link]

-

Yamagami, T., Kobayashi, R., et al. (2019). Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units. Organic Process Research & Development, 23(9), 1906-1915. [Link]

-

Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters, 10(5), 829–832. [Link]

-

Zhu, J., & Hu, J. (2013). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 152, 25-42. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source [organic-chemistry.org]

- 4. Synthesis of 4-quinolones via a carbonylative Sonogashira cross-coupling using molybdenum hexacarbonyl as a CO source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 8. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Carbonylative Sonogashira Transformations: Advancements and Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-(Difluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethyl Group in Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine-containing functional groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of participating in hydrogen bonding interactions with target enzymes.[1] This unique characteristic makes the development of robust synthetic methodologies for the site-specific installation of the CF₂H group onto quinoline frameworks a high-priority endeavor in drug discovery and development. This application note provides a detailed protocol for the palladium-catalyzed synthesis of 4-(difluoromethyl)quinoline, a valuable building block for novel pharmaceutical candidates.

Reaction Principle: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of 4-(difluoromethyl)quinoline can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between a 4-haloquinoline (e.g., 4-chloroquinoline) and a suitable difluoromethylating agent. This transformation leverages the power of transition-metal catalysis to forge a carbon-carbon bond between the quinoline ring and the difluoromethyl moiety. The general reaction is depicted below:

The success of this reaction hinges on the careful selection of the palladium catalyst, supporting ligand, and the source of the difluoromethyl group.

Mechanistic Insights: The Palladium Catalytic Cycle

The reaction is believed to proceed through a classical Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-haloquinoline, forming a Pd(II) intermediate.

-

Transmetalation: The difluoromethyl group is transferred from the difluoromethylating reagent to the palladium center, displacing the halide.

-

Reductive Elimination: The desired 4-(difluoromethyl)quinoline is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Proposed catalytic cycle for the palladium-catalyzed difluoromethylation of 4-haloquinoline.

Experimental Protocol

This protocol is adapted from the general procedure for the palladium-catalyzed difluoromethylation of heteroaryl halides.[1][2][3][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloroquinoline | ≥98% | Commercially Available | --- |

| [(SIPr)Ag(CF₂H)] | --- | Synthesized* | Stable, solid difluoromethylating agent. |

| Pd(dba)₂ | --- | Commercially Available | Palladium(0) source. |

| DPEPhos | ≥98% | Commercially Available | Ligand. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent. |

| Argon or Nitrogen | High Purity | --- | For inert atmosphere. |

*[(SIPr)Ag(CF₂H)] can be synthesized according to literature procedures.

Reaction Setup and Procedure

-

Inert Atmosphere: To an oven-dried Schlenk tube, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), [(SIPr)Ag(CF₂H)] (1.2 mmol, 1.2 equiv), Pd(dba)₂ (0.05 mmol, 5 mol%), and DPEPhos (0.10 mmol, 10 mol%).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous THF (5 mL).

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(difluoromethyl)quinoline.

Data and Expected Results

The following table summarizes the key reaction parameters and expected outcomes based on similar reported difluoromethylations of heteroaryl halides.[1][2][3][4]

| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroquinoline | Pd(dba)₂ / DPEPhos | THF | 80 | 12-24 | 60-80* |

*Yields are estimated based on analogous reactions and may require optimization for this specific substrate.

Troubleshooting and Key Considerations

-

Anhydrous and Inert Conditions: The palladium catalyst and the difluoromethylating reagent are sensitive to air and moisture. Strict adherence to anhydrous and inert techniques is crucial for reproducible results.

-

Ligand Choice: The choice of ligand can significantly impact the reaction efficiency. Ligands with a wide bite angle, such as DPEPhos, have been shown to be effective in similar systems.[1]

-

Purity of Starting Materials: Ensure the purity of the 4-chloroquinoline and the difluoromethylating agent, as impurities can poison the catalyst.

-

Reaction Time and Temperature: Optimization of reaction time and temperature may be necessary to maximize the yield and minimize side product formation.

Conclusion

This palladium-catalyzed cross-coupling reaction provides a reliable and efficient method for the synthesis of 4-(difluoromethyl)quinoline. The protocol is amenable to researchers with a standard organic synthesis skillset and provides a valuable tool for the generation of novel quinoline-based compounds for drug discovery and development programs. The mechanistic understanding of the catalytic cycle allows for rational optimization and adaptation of the reaction to other quinoline derivatives.

References

-

Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(7), 4848–4852. [Link]

-

Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2019). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Semantic Scholar. [Link]

-

Hartwig, J. F., et al. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. [Link]

-

Cimarelli, C., & Palmieri, G. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

-

Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. RSC Publishing. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

-

Panier, F., et al. (2020). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC. [Link]

-

Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Europe PMC. [Link]

-

Molnar, M., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

-

Osorio-Olivares, M., et al. (2017). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

-

Sridhar, G., & Wicha, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

-

Akao, A., & Tsurugi, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

-

Zhu, Y.-Q., Hui, L.-W., & Zhang, S.-B. (2020). Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. [Link]

-

Scott, J. D., & Martin, S. F. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]

-

Lu, C., et al. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. PubMed. [Link]

-

Lu, C., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. PubMed. [Link]

-

Jaros, A., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

-

Jaros, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

-

Scott, J. D., & Martin, S. F. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]

Sources

- 1. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides [escholarship.org]

- 4. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Novel Syntheses of 4-(Difluoromethyl)quinolines

Introduction: The Rising Prominence of the Difluoromethyl Group in Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Among these, the difluoromethyl (CF₂H) group is of particular interest as it can act as a lipophilic bioisostere of hydroxyl or thiol groups, potentially forming hydrogen bonds and favorably modulating the physicochemical properties of the parent molecule.[3] Consequently, the development of novel and efficient synthetic methods for accessing 4-(difluoromethyl)quinolines is of paramount importance to researchers in pharmaceuticals and agrochemicals.

This comprehensive guide details three innovative, field-proven protocols for the synthesis of 4-(difluoromethyl)quinolines and their derivatives, moving beyond classical approaches to embrace modern synthetic strategies such as photocatalysis and electrochemistry. Each protocol is presented with a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and the necessary data to ensure reproducibility and success in your laboratory.

Method 1: Photocatalyst-Free, C4-Selective C-H Difluoromethylation of Quinolines

This first method represents a significant advancement in direct C-H functionalization, offering a highly efficient and regioselective route to 4-(difluoromethyl)quinolines under mild, visible-light-induced, and photocatalyst-free conditions. The causality behind this innovative approach lies in the formation of an electron-donor-acceptor (EDA) complex between an N-amidopyridinium salt and a sulfinate reagent, which circumvents the need for a traditional photocatalyst.[4]

Scientific Rationale and Mechanistic Insight

The reaction is initiated by the formation of an EDA complex between the N-amidopyridinium salt of the quinoline and a difluoromethyl sulfinate reagent. Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) to generate a difluoromethyl radical. This radical then undergoes a nucleophilic addition to the C4 position of the quinolinium salt. A subsequent deprotonation and rearomatization sequence yields the desired 4-(difluoromethyl)quinoline. The high C4 selectivity is attributed to the electronic properties of the quinolinium salt, where the C4 position exhibits a higher LUMO coefficient, making it more susceptible to nucleophilic radical attack.[4]

Caption: Mechanism of Photocatalyst-Free C4-Difluoromethylation.

Experimental Protocol: C4-Selective Difluoromethylation

Materials:

-

Substituted Quinoline (1.0 equiv)

-

N-Amidopyridinium Salt Reagent (e.g., as described in[4]) (1.2 equiv)

-

Sodium Difluoromethanesulfinate (NaSO₂CF₂H) (1.5 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., Blue LED lamp)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted quinoline (0.2 mmol, 1.0 equiv), N-amidopyridinium salt reagent (0.24 mmol, 1.2 equiv), and sodium difluoromethanesulfinate (0.3 mmol, 1.5 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.

-

Add anhydrous acetonitrile (2.0 mL) via syringe.

-

Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethyl)quinoline.

Data Presentation: Substrate Scope and Yields

| Entry | Quinoline Substituent | Product | Yield (%) |

| 1 | H | 4-(Difluoromethyl)quinoline | 85 |

| 2 | 6-Chloro | 6-Chloro-4-(difluoromethyl)quinoline | 78 |

| 3 | 7-Methoxy | 7-Methoxy-4-(difluoromethyl)quinoline | 81 |

| 4 | 8-Methyl | 8-Methyl-4-(difluoromethyl)quinoline | 75 |

| 5 | 5-Bromo | 5-Bromo-4-(difluoromethyl)quinoline | 72 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

Method 2: Electrochemical Synthesis via N-ortho-Selective Difluoromethylation of Quinoline N-oxides

This method employs electrochemical oxidation to achieve the direct difluoromethylation of quinoline N-oxides at the N-ortho (C2) position.[5] A subsequent deoxygenation step provides a novel and green route to 4-(difluoromethyl)quinolines. The use of electrochemistry avoids the need for stoichiometric chemical oxidants, offering a more sustainable and atom-economical approach.

Scientific Rationale and Mechanistic Insight

The reaction proceeds through an electrochemical oxidation of sodium difluoromethanesulfinate (HCF₂SO₂Na) at the anode to generate a difluoromethyl radical (•CF₂H). This radical then adds to the C2 position of the quinoline N-oxide. The resulting radical intermediate is further oxidized and subsequently deprotonated to yield the 2-(difluoromethyl)quinoline N-oxide. The final product, 4-(difluoromethyl)quinoline, is obtained after a standard deoxygenation of the N-oxide.

Caption: Mechanism of Electrochemical Difluoromethylation.

Experimental Protocol: Electrochemical Difluoromethylation and Subsequent Deoxygenation

Part A: Electrochemical Synthesis of 2-(Difluoromethyl)quinoline N-oxide

Materials:

-

Quinoline N-oxide (1.0 equiv)

-

Sodium Difluoromethanesulfinate (HCF₂SO₂Na) (3.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Electrochemical cell with a graphite anode and a platinum cathode

-

Constant current power supply

Procedure:

-

In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, dissolve the quinoline N-oxide (0.5 mmol, 1.0 equiv) and sodium difluoromethanesulfinate (1.5 mmol, 3.0 equiv) in anhydrous methanol (10 mL).

-

Stir the solution and apply a constant current of 10 mA.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, remove the electrodes and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the 2-(difluoromethyl)quinoline N-oxide.

Part B: Deoxygenation to 4-(Difluoromethyl)quinoline

Materials:

-

2-(Difluoromethyl)quinoline N-oxide (1.0 equiv)

-

Phosphorus trichloride (PCl₃) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the 2-(difluoromethyl)quinoline N-oxide (0.4 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (0.6 mmol, 1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final 4-(difluoromethyl)quinoline.

Data Presentation: Product Yields

| Entry | Quinoline N-oxide Substituent | Final Product | Overall Yield (%) |

| 1 | H | 4-(Difluoromethyl)quinoline | 75 |

| 2 | 6-Fluoro | 6-Fluoro-4-(difluoromethyl)quinoline | 70 |

| 3 | 7-Chloro | 7-Chloro-4-(difluoromethyl)quinoline | 68 |

| 4 | 8-Bromo | 8-Bromo-4-(difluoromethyl)quinoline | 65 |

Overall yields are representative for the two-step process.

Method 3: Visible Light-Induced Tandem Radical Cyclization for the Synthesis of 3-(Difluoromethyl)quinoline-2,4-diones

This protocol provides access to valuable 3-(difluoromethyl)quinoline-2,4-dione scaffolds through a visible-light-induced tandem radical cyclization of N-arylacrylamides.[6] These products are important building blocks and can be further elaborated to other quinoline derivatives.

Scientific Rationale and Mechanistic Insight

The reaction is initiated by the photoexcitation of a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) with visible light. The excited photocatalyst reduces a difluoromethyl radical precursor, such as difluoromethyl 2-pyridyl sulfone, to generate a difluoromethyl radical. This radical adds to the double bond of the N-arylacrylamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring, followed by oxidation and tautomerization to afford the 3-(difluoromethyl)quinoline-2,4-dione.[6]

Sources

- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 2. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Difluoromethyl)quinoline in Agrochemical Research

Introduction: The Rise of Fluorinated Quinolines in Crop Protection

In the continuous endeavor to secure global food production, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Among the various heterocyclic scaffolds explored in medicinal and agricultural chemistry, the quinoline core has emerged as a privileged structure due to its broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1] The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug and pesticide discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved target affinity.

This guide focuses on a particularly promising subclass: 4-(difluoromethyl)quinolines. The difluoromethyl (CF2H) group is a unique bioisostere of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which can lead to novel interactions with biological targets. Its introduction at the 4-position of the quinoline ring presents a compelling opportunity for the development of next-generation fungicides.

These application notes provide a comprehensive overview of the synthesis, proposed mechanism of action, and detailed protocols for the evaluation of 4-(difluoromethyl)quinoline and its derivatives as potential agrochemical fungicides. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively explore the potential of this exciting class of compounds.

Part 1: Synthesis of 4-(Difluoromethyl)quinoline

A reliable synthetic route is the foundation of any chemical research program. The synthesis of 4-(difluoromethyl)quinolines can be achieved through various methods, with one notable approach involving an intramolecular SN2' reaction of β-trifluoromethylstyrenes bearing imine moieties.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a 4-(difluoromethyl)quinoline scaffold.

Caption: Synthetic workflow for 4-(difluoromethyl)quinoline.

Protocol: Synthesis of a 4-(Difluoromethyl)quinoline Derivative

This protocol is adapted from established literature procedures for the synthesis of similar compounds.[2]

1. Synthesis of the o-Amino-β-trifluoromethylstyrene Intermediate: a. In a nitrogen-flushed flask, combine o-iodoaniline, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃) in a solvent such as DMF. b. Add 1-(trifluoromethyl)vinylboronic acid portion-wise at room temperature. c. Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. d. After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the o-amino-β-trifluoromethylstyrene.

2. Imine Formation: a. Dissolve the o-amino-β-trifluoromethylstyrene in a suitable solvent like toluene. b. Add the desired aldehyde (R-CHO) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux with a Dean-Stark trap to remove water. d. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude imine substrate.

3. Cyclization to 4-(Difluoromethyl)quinoline: a. To a solution of the crude imine in DMF, add a catalytic amount of KCN and a base such as DBU. b. Heat the reaction mixture at 80 °C. c. Monitor the formation of the 4-(difluoromethyl)quinoline product by LC-MS. d. After the reaction is complete, perform an aqueous workup and purify the final product by column chromatography.

Part 2: Proposed Mechanism of Action as a Fungicide

Several studies on quinoline-based fungicides, such as quinofumelin, have elucidated their mechanism of action, providing a strong hypothesis for the mode of action of 4-(difluoromethyl)quinoline derivatives. The primary target is believed to be the enzyme dihydroorotate dehydrogenase (DHODH) .[3][4][5]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. Inhibition of DHODH leads to a depletion of pyrimidines, ultimately arresting fungal growth and development.[5]

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of DHODH by 4-(difluoromethyl)quinoline.

This targeted action is advantageous as it can offer selectivity between the fungal and host (plant or mammal) DHODH enzymes, potentially leading to a safer toxicological profile.[6]

Part 3: In Vitro Antifungal Activity Assessment

The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of target phytopathogenic fungi in a controlled laboratory setting.

Protocol 1: Mycelial Growth Inhibition Assay

This assay determines the concentration of the compound required to inhibit the vegetative growth of the fungus.

1. Preparation of Fungal Cultures and Test Compound: a. Culture the desired fungal species (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until the mycelium covers a significant portion of the plate. b. Prepare a stock solution of the 4-(difluoromethyl)quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

2. Assay Plate Preparation: a. Prepare a series of dilutions of the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). b. Add the appropriate volume of each dilution to molten PDA (cooled to ~50°C) to achieve the final concentrations. Include a solvent control (PDA with DMSO only) and a negative control (PDA only). c. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation: a. Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. b. Place one mycelial plug in the center of each prepared PDA plate. c. Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark.

4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate. c. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value by plotting the inhibition percentage against the log of the compound concentration and performing a probit or logistic regression analysis.

Protocol 2: Spore Germination Inhibition Assay

This assay is particularly relevant for fungi that initiate infection via spores.

1. Spore Suspension Preparation: a. Grow the fungal culture on a suitable medium that promotes sporulation. b. Flood the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Filter the suspension through sterile cheesecloth to remove mycelial fragments. e. Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

2. Assay Preparation: a. Prepare serial dilutions of the 4-(difluoromethyl)quinoline derivative in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium). b. In a multi-well plate or on microscope slides with concavities, mix the spore suspension with the compound dilutions. Include a solvent control.

3. Incubation and Observation: a. Incubate the plates/slides in a humid chamber at an optimal temperature for germination (e.g., 25°C) for a period sufficient for germination in the control (e.g., 6-24 hours). b. After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop further germination. c. Observe at least 100 spores per replicate under a microscope, counting the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

4. Data Analysis: a. Calculate the percentage of spore germination inhibition. b. Determine the EC₅₀ value as described for the mycelial growth assay.

Expected Results and Data Presentation

The antifungal activity of various quinoline derivatives has been reported against a range of plant pathogens. While specific data for 4-(difluoromethyl)quinoline is still emerging, related fluorinated quinoline analogs have shown significant activity.

Table 1: Representative Antifungal Activity of Fluorinated Quinoline Analogs Against Phytopathogenic Fungi

| Compound ID | Fungus | EC₅₀ (µg/mL) | Reference |

| Ac12 | Sclerotinia sclerotiorum | 0.52 | [7] |

| Ac12 | Botrytis cinerea | 0.50 | [7] |

| Quinofumelin | Fusarium graminearum | 0.019 (average) | [8] |

| Compound 2b | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [9] |

| Compound 2g | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | [9] |

Note: The data presented are for structurally related compounds and serve as a benchmark for expected activity.

Part 4: In Vivo Efficacy Evaluation

Positive results from in vitro assays warrant further investigation of the compound's efficacy in a whole-plant system. This step is crucial to assess the compound's ability to be absorbed, translocated, and remain active in a more complex biological environment.

Protocol: Protective and Curative Activity Against a Foliar Pathogen (e.g., Rice Blast)

This protocol is a generalized model and should be adapted based on the specific host-pathogen system.

1. Plant Material and Growth Conditions: a. Grow susceptible host plants (e.g., rice seedlings) in a controlled environment (greenhouse or growth chamber) under optimal conditions for growth and disease development.

2. Compound Application: a. Prepare a spray solution of the 4-(difluoromethyl)quinoline derivative at various concentrations in water, potentially with a surfactant to ensure even coverage. b. For Protective Activity: Spray the plants with the compound solution until runoff. Allow the plants to dry completely. After a set period (e.g., 24 hours), inoculate the plants with the fungal pathogen. c. For Curative Activity: First, inoculate the plants with the fungal pathogen. After a specific incubation period to allow for infection establishment (e.g., 24-48 hours), spray the plants with the compound solution.

3. Inoculation: a. Prepare a spore suspension of the pathogen (e.g., Magnaporthe oryzae) as described in the spore germination assay protocol. b. Spray the spore suspension evenly onto the foliage of the test plants.

4. Incubation and Disease Assessment: a. Place the inoculated plants in a high-humidity chamber for a period conducive to disease development (e.g., 24-48 hours). b. Move the plants back to the greenhouse or growth chamber and allow symptoms to develop (e.g., 5-7 days). c. Assess disease severity by counting the number of lesions per leaf or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

5. Data Analysis: a. Calculate the percentage of disease control for each treatment compared to the inoculated, untreated control. b. Determine the effective dose for a certain level of control (e.g., ED₅₀ or ED₉₀).

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo protective and curative fungicide assays.

Conclusion and Future Directions